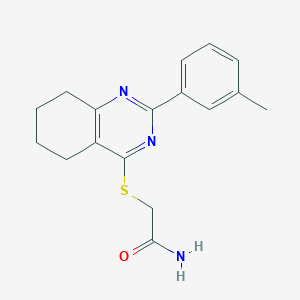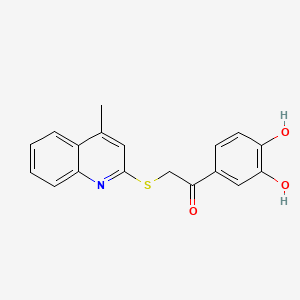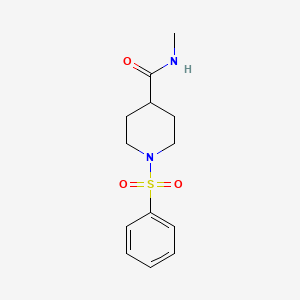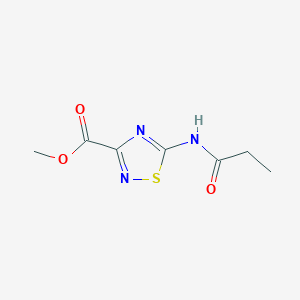![molecular formula C17H24N2O B6635895 N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine, commonly known as DIMBOA, is a secondary metabolite found in plants such as maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their anti-herbivore properties. DIMBOA has been the subject of scientific research due to its potential applications in agriculture and medicine.
Mecanismo De Acción
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the disruption of insect digestive enzymes and the inhibition of nutrient absorption. DIMBOA can also induce oxidative stress in insects, leading to cell damage and death.
Biochemical and Physiological Effects:
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it can induce the expression of genes involved in defense against pathogens and herbivores. In animals, DIMBOA has been shown to have anti-inflammatory and anti-cancer properties. It can also modulate the immune system and affect the metabolism of lipids and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIMBOA in lab experiments is its natural origin, which makes it more environmentally friendly than synthetic pesticides. It is also a relatively inexpensive compound that can be easily extracted from plants. However, the low yield of chemical synthesis and the variability in DIMBOA content among different plant species can be a limitation.
Direcciones Futuras
There are several potential future directions for research on DIMBOA. One area of interest is the development of DIMBOA-based pesticides that can be used in agriculture. Another area of research is the potential use of DIMBOA as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are also needed to understand the mechanism of action of DIMBOA and its effects on different organisms.
In conclusion, DIMBOA is a natural compound with potential applications in agriculture and medicine. Its anti-herbivore properties make it a potential alternative to synthetic pesticides, while its anti-inflammatory and anti-cancer properties make it a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of DIMBOA and its potential applications.
Métodos De Síntesis
DIMBOA can be synthesized chemically or extracted from plants. The chemical synthesis of DIMBOA involves several steps, including the condensation of 2-methoxybenzaldehyde with 3-methylindole, followed by reduction and methylation. However, the yield of chemical synthesis is low, and it is more economical to extract DIMBOA from plants.
Aplicaciones Científicas De Investigación
DIMBOA has been extensively studied for its anti-herbivore properties. It acts as a natural defense mechanism for plants against insects and other pests. Studies have shown that DIMBOA can inhibit the growth of a wide range of insects, including aphids, caterpillars, and beetles. This makes it a potential alternative to synthetic pesticides, which can harm the environment and human health.
Propiedades
IUPAC Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-10-14(8-9-20-12)18-11-17-13(2)15-6-4-5-7-16(15)19(17)3/h4-7,12,14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJDLJYEBXLCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=C(C3=CC=CC=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)
![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)

![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)
